Trametinib

Description

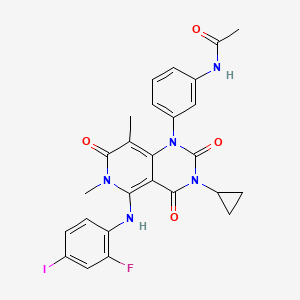

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRYPHYGHXZJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FIN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007381 | |

| Record name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871700-17-3 | |

| Record name | Trametinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871700173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33E86K87QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

293-303 | |

| Record name | Trametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Trametinib's Mechanism of Action in BRAF-Mutant Melanoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trametinib, a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, has become a cornerstone in the treatment of BRAF-mutant melanoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and clinical efficacy. Through a synthesis of preclinical and clinical data, this document outlines the signaling pathways affected by this compound, presents key quantitative data in structured tables, and provides detailed experimental protocols for assays commonly used to evaluate its activity. Visualizations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's role in precision oncology.

Introduction: The MAPK Pathway and the Role of BRAF Mutations in Melanoma

The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to cellular responses, regulating processes such as cell proliferation, differentiation, and survival.[1] In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E and V600K substitutions.[2] These mutations mimic phosphorylation, leading to a conformationally active BRAF kinase that signals downstream, independent of upstream growth factor stimulation. This aberrant signaling drives uncontrolled cell proliferation and tumor growth.

This compound: A Targeted MEK Inhibitor

This compound is an orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] Unlike BRAF inhibitors that target the mutated kinase directly, this compound acts on the downstream effector MEK, thereby inhibiting the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[1] By targeting a downstream node, this compound can effectively block signaling from a constitutively active BRAF, leading to the inhibition of cell proliferation and induction of apoptosis.[1]

Molecular Mechanism of Action

This compound binds to an allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[3] This binding event locks MEK in an inactive conformation, preventing its phosphorylation by RAF kinases (ARAF, BRAF, and CRAF). Consequently, the phosphorylation of ERK1 and ERK2 at Thr202 and Tyr204 is inhibited, leading to the downstream suppression of transcription factors and cellular machinery involved in cell cycle progression and survival.

Quantitative Data on this compound's Efficacy

The efficacy of this compound, both as a monotherapy and in combination with BRAF inhibitors, has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of this compound in BRAF-Mutant Melanoma Cell Lines

| Cell Line | BRAF Mutation | This compound IC50 (nmol/L) | Reference |

| A375 | V600E | 1.0 - 2.5 | [1] |

| Multiple BRAF V600E Lines | V600E | 1.0 - 2.5 | [4] |

| BRAF V600E Xenografts | V600E | Sustained tumor growth inhibition | [4] |

Table 2: Clinical Efficacy of this compound in BRAF V600-Mutant Melanoma

| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| METRIC (Phase III) | This compound Monotherapy | 22% | 4.8 | Not reached at interim analysis (HR 0.54 vs. chemotherapy) | [1][5] |

| Phase II Study | This compound Monotherapy (BRAF inhibitor-naïve) | 25% | 4.0 | 15.0 (estimated 12-month) | |

| COMBI-d (Phase III) | Dabrafenib + this compound | 67% | 11.0 | 25.1 | [6] |

| COMBI-v (Phase III) | Dabrafenib + this compound | 64% | 11.4 | 25.6 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Western Blotting for Phospho-ERK (pERK)

Objective: To assess the inhibition of ERK phosphorylation in BRAF-mutant melanoma cells following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate BRAF-mutant melanoma cells (e.g., A375) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Cell Proliferation Assay (MTS/CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of BRAF-mutant melanoma cells.

Methodology:

-

Cell Seeding: Seed BRAF-mutant melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Viability Assessment:

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the results to the DMSO-treated control wells and plot the dose-response curve to calculate the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a BRAF-mutant melanoma xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject BRAF-mutant melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 1 mg/kg, daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

-

Immunohistochemistry (IHC) for Ki67:

-

Fix tumors in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin blocks and perform IHC staining for the proliferation marker Ki67.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with a primary antibody against Ki67.

-

Apply a secondary antibody and a detection system (e.g., DAB).

-

Counterstain with hematoxylin.

-

Quantify the percentage of Ki67-positive cells.

-

Mechanisms of Resistance to this compound

Despite the initial efficacy of this compound, acquired resistance is a significant clinical challenge.[7] Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

MAPK Pathway Reactivation

-

Secondary Mutations: Mutations in MEK1/2 can prevent this compound binding.[7]

-

BRAF Amplification or Splicing: Increased levels of mutant BRAF can overcome MEK inhibition.[7]

-

NRAS Mutations: Acquired mutations in NRAS can reactivate the pathway upstream of BRAF.[7]

Activation of Bypass Pathways

-

PI3K/AKT Pathway: Upregulation of the PI3K/AKT pathway can provide an alternative survival signal.[2]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR or PDGFRβ can drive signaling through alternative pathways.[2]

Conclusion

This compound is a potent and selective MEK1/2 inhibitor that has demonstrated significant clinical benefit in patients with BRAF-mutant melanoma by effectively suppressing the constitutively active MAPK signaling pathway. Its mechanism of action is well-characterized, involving allosteric inhibition of MEK and subsequent reduction of ERK phosphorylation. While acquired resistance remains a challenge, a thorough understanding of the underlying molecular mechanisms is paving the way for the development of novel combination therapies to overcome resistance and improve patient outcomes. This technical guide provides a foundational resource for researchers and drug development professionals working to further advance the field of targeted therapy for melanoma.

References

- 1. EC50 determinations and proliferation assays [bio-protocol.org]

- 2. iris.unito.it [iris.unito.it]

- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the MEK Inhibitor this compound (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoprotein patterns predict this compound responsiveness and optimal this compound sensitisation strategies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Trametinib: A Deep Dive into MEK-Mediated Signaling Pathway Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2), represents a cornerstone of targeted therapy in oncology. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on its inhibition of the RAS/RAF/MEK/ERK signaling pathway. We will delve into the molecular interactions, downstream cellular consequences, and the quantitative parameters that define its therapeutic window. Furthermore, this guide will explore established mechanisms of resistance and provide detailed protocols for key experimental assays essential for studying this compound's effects in a preclinical setting.

Introduction: The MAPK/ERK Pathway and the Role of MEK

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical intracellular signaling cascade that transduces signals from a variety of extracellular stimuli to regulate fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through activating mutations in upstream components such as the RAS or RAF families of proteins, is a hallmark of many human cancers.[1][2]

The RAF-MEK-ERK signaling cassette is a central axis of the MAPK pathway. Activated RAF proteins (ARAF, BRAF, and CRAF) phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[3] MEK1/2, in turn, are the only known kinases to phosphorylate and activate ERK1 and ERK2.[3] Activated ERK1/2 then translocate to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes that drive cell proliferation and survival.[3] The central role of MEK1/2 makes them a critical and attractive target for therapeutic intervention in cancers with aberrant MAPK pathway activation.[1]

Mechanism of Action of this compound

This compound (GSK1120212) is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[2] Unlike ATP-competitive inhibitors, this compound binds to a unique pocket adjacent to the ATP-binding site of unphosphorylated MEK1/2.[3] This allosteric binding locks MEK in an inactive conformation, preventing its phosphorylation and activation by RAF kinases. Consequently, the downstream phosphorylation and activation of ERK1/2 are blocked, leading to the inhibition of the entire signaling cascade.[3]

Recent structural studies have revealed a more nuanced mechanism, suggesting that this compound promotes the binding of MEK to the RAF-family pseudokinase, Kinase Suppressor of RAS (KSR), over its binding to active RAF proteins.[4] This interaction with KSR is thought to further stabilize MEK in an inactive state, enhancing the inhibitory effect of this compound.[4]

The inhibition of ERK1/2 phosphorylation leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis in tumor cells harboring activating mutations in BRAF or RAS.[3]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been extensively characterized in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Context | Reference(s) |

| MEK1 IC50 | 0.92 nM | Cell-free kinase assay | [3] |

| MEK2 IC50 | 1.8 nM | Cell-free kinase assay | [3] |

| Cell Growth IC50 (BRAF-mutant) | 0.48 - 0.52 nM | HT-29 and COLO205 colorectal cancer cell lines | [3] |

| Cell Growth IC50 (KRAS-mutant) | 2.2 - 174 nM | Panel of human colorectal cancer cell lines | [3] |

| Cell Growth IC50 (BRAF/KRAS wild-type) | >10 µM | COLO320 DM colorectal cancer cell line | [3] |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Description | Reference(s) |

| Bioavailability | 72% (oral tablet) | Mean absolute bioavailability | [5][6] |

| Tmax | 1.5 hours | Time to reach maximum plasma concentration | [5] |

| Protein Binding | 97.4% | Percentage bound to human plasma proteins | [5][6] |

| Volume of Distribution (Vc/F) | 214 L | Apparent volume of distribution | [5] |

| Elimination Half-life | 3.9 - 4.8 days | Estimated elimination half-life | [5] |

| Clearance (CL/F) | 4.9 L/h | Apparent clearance | [5] |

| Accumulation Ratio | 6.0 | At 2 mg once daily dose | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: this compound Inhibition of the MAPK/ERK Signaling Pathway.

Figure 2: Experimental Workflow for Western Blot Analysis of p-ERK.

Mechanisms of Resistance to this compound

Despite the initial efficacy of this compound, particularly in combination with BRAF inhibitors, the development of acquired resistance is a significant clinical challenge.[5][7] The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of parallel survival pathways.

Reactivation of the MAPK Pathway:

-

Secondary Mutations: Mutations in MEK1 or MEK2 can alter the drug-binding pocket, reducing the affinity of this compound.[8]

-

BRAF Amplification: Increased copy number of the BRAF oncogene can lead to higher levels of RAF signaling, overcoming MEK inhibition.[7]

-

NRAS Mutations: Acquired mutations in NRAS can reactivate the MAPK pathway upstream of MEK.[5][7]

-

Alternative Splicing of BRAF: The generation of BRAF splice variants that are resistant to inhibition can also occur.[7]

Activation of Parallel Signaling Pathways:

-

PI3K/AKT Pathway: Upregulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway is a common escape mechanism.[2][5] This can be driven by loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[5]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as EGFR, can activate both the MAPK and PI3K/AKT pathways, bypassing MEK inhibition.[2][9]

References

- 1. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of this compound Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Development of Trametinib: A MEK-Targeted Journey

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trametinib (marketed as Mekinist®) is a highly potent, selective, and orally bioavailable inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Its development represents a significant milestone in the era of targeted cancer therapy, particularly for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling pathway. This technical guide provides a comprehensive timeline of this compound's discovery and development, detailing the key preclinical and clinical milestones. It includes structured summaries of quantitative data, detailed experimental protocols for pivotal studies, and visualizations of the underlying biological pathways and developmental workflows to offer a thorough resource for professionals in oncology and drug development.

Discovery and Lead Optimization

The journey of this compound, initially known as JTP-74057 and later as GSK1120212, began at Japan Tobacco Inc.[1]. The initial lead compound was identified through a medicinal chemistry campaign aimed at optimizing compounds that showed antiproliferative activity against human cancer cell lines[2]. The early lead compound, while showing activity, was optimized through extensive structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties[2][3]. This process led to the discovery of this compound, a compound with a distinct chemical structure featuring a cyclopropyl group that reinforces hydrophobic contact within the allosteric site of the MEK enzyme[3]. GlaxoSmithKline licensed the compound and led its subsequent clinical development[2].

Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of MEK1 and MEK2. These enzymes are critical components of the RAS/RAF/MEK/ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. In many cancers, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. This compound binds to an allosteric site on MEK1/2, preventing their phosphorylation and activation of the downstream effector, ERK. This blockade halts the signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells with an activated MAPK pathway[4].

Preclinical Development

The preclinical phase for this compound established its potency, selectivity, and in vivo efficacy, providing a strong rationale for clinical investigation.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of MEK1 and MEK2 in cell-free enzymatic assays and inhibited the proliferation of a wide range of human cancer cell lines, particularly those with BRAF or RAS mutations.

| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Reference(s) |

| Enzymatic Assay | MEK1 | - | ~0.92 - 2 | [5] |

| Enzymatic Assay | MEK2 | - | ~1.8 | [5] |

| Cell Proliferation | HT-29 (Colon) | BRAF V600E | 0.48 | [5] |

| Cell Proliferation | COLO205 (Colon) | BRAF V600E | 0.52 | [5] |

| Cell Proliferation | SK-MEL-28 (Melanoma) | BRAF V600E | 5 | [2] |

| Cell Proliferation | ACHN (Renal) | Wild-Type | 4800 | [3] |

| Cell Proliferation | HCT116 (Colon) | KRAS G13D | 5 | [2] |

| Cell Proliferation | U87 (Glioblastoma) | Wild-Type | Variable | [6] |

| Cell Proliferation | U251 (Glioblastoma) | Wild-Type | Variable | [6] |

In Vivo Efficacy in Xenograft Models

This compound showed significant dose-dependent tumor growth inhibition in various mouse xenograft models, including those derived from human melanoma, colon, and pancreatic cancer cell lines.

| Model | Cancer Type | Dose & Schedule | Outcome | Reference(s) |

| HT-29 Xenograft | Colon Cancer | 1 mg/kg, daily (oral) | Near-complete tumor growth inhibition | [5] |

| COLO205 Xenograft | Colon Cancer | 0.3 mg/kg, daily (oral) | Tumor regression | [5] |

| A549 Xenograft | Lung Cancer | 1 mg/kg, daily (oral) | Significant tumor growth inhibition | [2] |

| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | 0.3 mg/kg, daily (oral) | Significant tumor growth inhibition | [7] |

| DO4 Xenograft | Melanoma (NRAS mutant) | 2 mg/kg/day, daily (oral) | Decelerated tumor growth | [8] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals revealed that this compound has favorable properties for oral administration, including a long circulating half-life, which supports a once-daily dosing schedule[9].

| Parameter | Species | Value | Reference(s) |

| Half-life (t½) | Mouse | Long circulating half-life | [9] |

| Bioavailability | Rat/Dog | Orally bioavailable | [2] |

| Cmax / Cthrough Ratio | Mouse | Low peak-to-trough ratio | [9] |

Experimental Protocols: Preclinical Studies

In Vitro Cell Viability Assays:

-

General Protocol: Cancer cells were seeded in 96-well plates and allowed to adhere for 24 hours. Cells were then treated with a range of this compound concentrations for 48 to 72 hours. Cell viability was assessed using various methods.

-

CCK-8 Assay: After treatment, a CCK-8 solution was added to each well, and plates were incubated for 2 hours. Absorbance was measured at 450 nm to quantify viable cells[6].

-

MTS Assay: After treatment, CellTiter 96® AQueous One Solution Reagent (Promega) was added, and plates were incubated. Absorbance was read to determine the number of viable cells[10].

-

Sulforhodamine B (SRB) Assay: Cells were fixed, washed, and stained with SRB dye. The dye was then solubilized, and absorbance was measured to determine cell protein content, which correlates with cell number[5].

In Vivo Xenograft Studies:

-

Animal Models: Studies commonly used 6- to 8-week-old male athymic nude mice or SCID mice[7][8].

-

Tumor Implantation: 1x10⁶ to 5x10⁶ cancer cells (e.g., HT-29, DO4) were suspended in media or PBS and injected subcutaneously into the flank of the mice. For orthotopic models, tumor pieces were implanted directly onto the target organ (e.g., pancreas)[7][11].

-

Drug Administration: this compound was typically formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose and administered once daily via oral gavage at doses ranging from 0.3 to 3 mg/kg[7][8].

-

Tumor Measurement: Tumor volume was measured 2-3 times per week using calipers, calculated with the formula: (Length × Width²) / 2. Mouse body weight was monitored as a measure of toxicity[8][12].

Clinical Development

The clinical development of this compound was characterized by a systematic progression through Phase I, II, and III trials, ultimately leading to its approval for multiple cancer indications.

Phase I and II Trials

Early-phase trials established the safety profile, maximum tolerated dose (MTD), and preliminary efficacy of this compound. The recommended Phase II dose was determined to be 2 mg taken orally once daily[13]. Phase II studies confirmed its activity in patients with BRAF V600 mutant melanoma, setting the stage for the pivotal Phase III trial[14].

Phase III METRIC Study

The METRIC (MEK-inhibitor in R-as mutated or V600E BRAF-mutated melanoma) trial was a landmark open-label, international, randomized Phase III study that was pivotal for the initial approval of this compound[15][16].

| Parameter | Description |

| Trial Identifier | NCT01245062 |

| Patient Population | 322 patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations. Patients could have had no more than one prior chemotherapy regimen[16][17]. |

| Randomization | 2:1 ratio to receive either this compound or chemotherapy[16]. |

| Treatment Arms | - This compound Arm (n=214): 2 mg orally once daily. - Chemotherapy Arm (n=108): Dacarbazine (1000 mg/m²) or Paclitaxel (175 mg/m²) intravenously every 3 weeks[16][17]. |

| Primary Endpoint | Progression-Free Survival (PFS)[15]. |

| Secondary Endpoints | Overall Survival (OS), Overall Response Rate (ORR), Duration of Response, Safety[15]. |

Clinical Efficacy and Safety

The METRIC trial demonstrated a statistically significant and clinically meaningful improvement in outcomes for patients treated with this compound compared to standard chemotherapy.

| Efficacy Endpoint | This compound Arm | Chemotherapy Arm | Hazard Ratio / p-value | Reference(s) |

| Median PFS | 4.8 months | 1.5 months | HR=0.47; p<0.0001 | [16] |

| Overall Response Rate (ORR) | 22% | 8% | p=0.01 | [18] |

| 6-Month Overall Survival | 81% | 67% | HR for death=0.54; p=0.01 | [18] |

The most common adverse reactions (≥20%) associated with this compound were rash, diarrhea, fatigue, peripheral edema, nausea, and acneiform dermatitis[19].

Clinical Pharmacokinetics

In human subjects, this compound is rapidly absorbed after oral administration, with a high bioavailability and a long half-life that validates the once-daily dosing regimen.

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | 72% | Single 2 mg oral dose | [19] |

| Tmax (Time to Peak) | 1.5 hours | Single 2 mg oral dose | [19] |

| Elimination Half-life (t½) | ~4 days | Population PK analysis | [19][20] |

| Effect of Food | Cmax ↓ 70%, AUC ↓ 24% | With high-fat meal | [19] |

| Protein Binding | 97.4% | - | [19] |

| Excretion | >80% in feces | - | [19] |

Experimental Protocols: Clinical Studies

METRIC Phase III Trial Protocol (NCT01245062):

-

Inclusion Criteria: Adults with histologically confirmed unresectable Stage IIIC or Stage IV metastatic melanoma; confirmed BRAF V600E or V600K mutation; measurable disease per RECIST 1.1; ECOG performance status of 0 or 1; no more than one prior chemotherapy regimen for advanced disease.

-

Exclusion Criteria: Prior treatment with a BRAF or MEK inhibitor; presence of brain metastases unless treated and stable.

-

Dosing: this compound was administered orally at 2 mg once daily. It was recommended to be taken without food (at least 1 hour before or 2 hours after a meal). Chemotherapy consisted of dacarbazine at 1000 mg/m² IV every 3 weeks or paclitaxel at 175 mg/m² IV every 3 weeks[16][19].

-

Assessments: Tumor assessments were performed every 8 weeks. The primary endpoint of PFS was assessed by an independent review committee. Patients in the chemotherapy arm were permitted to cross over to receive this compound upon confirmed disease progression[15][17].

Pharmacokinetic Analysis:

-

Sample Collection: Blood samples for pharmacokinetic analysis were collected at multiple time points pre- and post-dosing (e.g., 0.5, 1, 1.5, 2, 4, 8, 24 hours and on subsequent days) into K2EDTA tubes[13][20].

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The analysis involved protein precipitation to extract the drug from plasma, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer[13][21].

Regulatory Milestones and Post-Marketing

The positive results from the METRIC study led to the first regulatory approval of this compound by the U.S. Food and Drug Administration (FDA) in 2013. Since then, its indications have expanded significantly, particularly in combination with the BRAF inhibitor Dabrafenib, which demonstrated improved efficacy and delayed resistance compared to monotherapy.

| Date | Regulatory Action | Indication | Therapy |

| May 2013 | FDA Approval | Unresectable or metastatic melanoma with BRAF V600E/K mutations | Monotherapy |

| January 2014 | FDA Approval | Unresectable or metastatic melanoma with BRAF V600E/K mutations | Combination with Dabrafenib |

| November 2015 | FDA Approval | Metastatic non-small cell lung cancer (NSCLC) with BRAF V600E mutation | Combination with Dabrafenib |

| May 2018 | FDA Approval | Adjuvant treatment of melanoma with BRAF V600E/K mutations | Combination with Dabrafenib |

| May 2018 | FDA Approval | Locally advanced or metastatic anaplastic thyroid cancer with BRAF V600E mutation | Combination with Dabrafenib |

| June 2022 | FDA Approval | Unresectable or metastatic solid tumors with a BRAF V600E mutation (Tumor Agnostic) | Combination with Dabrafenib |

| March 2023 | FDA Approval | Pediatric patients with low-grade glioma (LGG) with a BRAF V600E mutation | Combination with Dabrafenib |

Conclusion

The development of this compound, from its initial discovery through rigorous preclinical and clinical evaluation, exemplifies a successful targeted therapy paradigm. By specifically inhibiting MEK1/2, this compound provides a critical therapeutic option for patients with cancers driven by the MAPK pathway. The timeline highlights the importance of a strong mechanistic rationale, comprehensive preclinical validation, and well-designed pivotal clinical trials. The evolution of its use from monotherapy to a cornerstone of combination therapy further underscores the ongoing refinement of treatment strategies to enhance efficacy and overcome resistance in molecularly defined patient populations.

References

- 1. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor this compound Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin and this compound have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound DRIVES T CELL-DEPENDENT CONTROL OF K-RAS-MUTATED TUMORS BY INHIBITING PATHOLOGICAL MYELOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Bioavailability of a Single Dose of this compound (TMT212) Containing 9% vs 11% Dimethyl Sulfoxide in Randomized Healthy Volunteers to Assess Long‐Term Storage at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. dermnetnz.org [dermnetnz.org]

- 17. Five-year outcomes from a phase 3 METRIC study in patients with BRAF V600 E/K-mutant advanced or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Concomitant oral and intravenous pharmacokinetics of this compound, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dspace.library.uu.nl [dspace.library.uu.nl]

Trametinib: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trametinib (GSK1120212) is a highly potent and selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in various malignancies characterized by aberrant MAPK pathway activation, most notably in BRAF-mutant melanoma. This technical guide provides an in-depth analysis of this compound's target specificity, its mechanism of action, and a comprehensive overview of its known off-target effects. Quantitative data on its potency and selectivity are presented, alongside detailed experimental protocols for assessing its activity. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and evaluation methods.

Introduction

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway, often through activating mutations in components such as BRAF and RAS, is a common driver of oncogenesis.[2] this compound is an orally bioavailable, reversible, and ATP-noncompetitive inhibitor of MEK1 and MEK2, the only known kinases that phosphorylate and activate ERK1 and ERK2.[3][4] Its allosteric binding to a pocket adjacent to the ATP-binding site confers high specificity and allows for the inhibition of both MEK activation and its kinase activity.[5][6] this compound was the first MEK inhibitor approved by the FDA for the treatment of BRAF V600E/K-mutant metastatic melanoma, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib.[3]

On-Target Specificity and Potency

This compound exhibits high potency against its intended targets, MEK1 and MEK2. Its specificity has been confirmed against large panels of kinases, demonstrating minimal activity against other closely related kinases.[7]

Data Presentation: On-Target and Key Off-Target Potency

The following table summarizes the in vitro potency of this compound against its primary targets and a key identified off-target kinase.

| Target | Assay Type | IC50 | Reference(s) |

| MEK1 | Cell-free | 0.7 - 0.92 nM | [1][3][4] |

| MEK2 | Cell-free | 0.9 - 1.8 nM | [1][4] |

| MKK6 | In vitro kinase assay | Inhibited | [8] |

| p38α MAPK (cellular) | Cellular phosphorylation | ~10 µM | [8] |

Off-Target Effects and Associated Signaling Pathways

While highly selective, this compound can exert effects on other signaling pathways, particularly at concentrations higher than those required for MEK1/2 inhibition. These off-target effects can contribute to both therapeutic efficacy and adverse events.

Inhibition of the p38 MAPK Pathway

At micromolar concentrations, this compound has been shown to inhibit MKK6, an upstream kinase of p38 MAPK.[8] This leads to a reduction in the phosphorylation and activation of p38α MAPK.[8] This off-target activity may contribute to some of the drug's anti-inflammatory and anti-proliferative effects, but could also be implicated in certain toxicities.[8]

Modulation of the PI3K/AKT Pathway

Inhibition of the MEK/ERK pathway by this compound can lead to the feedback activation of the PI3K/AKT pathway in some cancer cell lines.[2][9] This is often mediated by the upregulation of receptor tyrosine kinases (RTKs) like EGFR.[2][9] This compensatory survival mechanism can limit the anti-tumor efficacy of this compound monotherapy and provides a rationale for combination therapies with PI3K or AKT inhibitors.[2][9]

Effects on SRC Family Kinases (SFKs)

Treatment with MEK inhibitors, including this compound, can lead to the activation of SRC family kinases as a resistance mechanism in some contexts.[4][5] This suggests that co-targeting MEK and SRC could be a synergistic therapeutic strategy.[4][5]

Clinically Observed Off-Target Effects

Clinical trials and post-marketing surveillance have identified several adverse events associated with this compound, which may be linked to its on-target effects in non-tumor tissues or to currently uncharacterized off-target interactions. These include:

-

Dermatologic Toxicities: Rash, acneiform dermatitis, and dry skin are common.[2][10] The acneiform rash is a known class effect of MEK inhibitors.[11]

-

Cardiovascular Effects: Hypertension and decreased left ventricular ejection fraction (cardiomyopathy) have been reported.[12][13] These effects are thought to be related to the inhibition of the cardioprotective roles of the MEK/ERK pathway in the heart.[12]

-

Ocular Toxicities: Retinal pigment epithelial detachment (RPED) and retinal vein occlusion (RVO) are rare but serious side effects.[13]

Signaling Pathway and Mechanism of Action Diagrams

Figure 1: The MAPK/ERK Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro MEK1/2 Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on MEK1/2 kinase activity.

Materials:

-

Recombinant active MEK1 or MEK2 enzyme.

-

Recombinant inactive ERK2 substrate.

-

This compound (dissolved in DMSO).

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).

-

[γ-32P]ATP or [γ-33P]ATP.

-

P81 phosphocellulose paper or similar capture membrane.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube or 96-well plate, combine the recombinant MEK1 or MEK2 enzyme with the various concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the inactive ERK2 substrate and [γ-P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Figure 2: Workflow for an In Vitro MEK1/2 Kinase Assay.

Cell-Based Phospho-ERK (pERK) Western Blot Assay

This assay assesses the ability of this compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK.

Materials:

-

Cancer cell line of interest (e.g., BRAF-mutant melanoma cells).

-

Cell culture medium and supplements.

-

This compound (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay reagents.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

Secondary antibody (HRP-conjugated).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.[14][15]

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo).

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.[16]

Conclusion

This compound is a highly specific and potent inhibitor of MEK1 and MEK2, demonstrating significant clinical activity in cancers with activated MAPK signaling. Its allosteric mechanism of action contributes to its high selectivity. However, off-target effects, particularly the modulation of the p38 MAPK and PI3K/AKT pathways, are important considerations in its therapeutic application and in understanding its adverse event profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MEK inhibitors, facilitating the development of more effective and safer cancer therapies. A thorough understanding of both on-target and off-target activities is crucial for optimizing its clinical use and for the rational design of combination therapies to overcome resistance.

References

- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the MEK Inhibitor this compound (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. This compound: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of this compound treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of this compound Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumoral Activity of the MEK Inhibitor this compound (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro [mdpi.com]

- 15. Response and Resistance to this compound in MAP2K1-Mutant Triple-Negative Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Trametinib's Role in the MAPK/ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] Trametinib (trade name Mekinist®) is a potent, selective, and orally bioavailable inhibitor of the core pathway components, MEK1 and MEK2.[3] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental processes. It serves as a comprehensive resource for professionals engaged in oncology research and drug development.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression.[1][4] The pathway is initiated by the activation of cell surface receptors, which in turn activate the small GTPase, Ras. Activated Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf).[1] Raf kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2).[3] MEK1/2 are the only known activators of the downstream kinases ERK1 and ERK2.[5] Once phosphorylated, ERK1/2 translocate to the nucleus to phosphorylate a multitude of transcription factors, ultimately controlling fundamental cellular processes like proliferation, growth, and survival.[1] Mutations in components of this pathway, particularly in BRAF and RAS, lead to its constitutive activation and are a major driver of oncogenesis in various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[6]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

This compound: A Potent and Selective MEK Inhibitor

This compound (GSK1120212) is a reversible, allosteric inhibitor of MEK1 and MEK2.[7][8] Its high selectivity and potency make it an effective therapeutic agent for cancers driven by MAPK pathway hyperactivation.[9]

Mechanism of Action

This compound employs a non-competitive mechanism with respect to adenosine triphosphate (ATP).[2][10] It binds to a unique allosteric pocket adjacent to the ATP-binding site on the MEK1/2 enzymes.[8][11] This binding locks MEK in an inactive conformation, preventing its phosphorylation by upstream Raf kinases and inhibiting its intrinsic kinase activity.[2][5] The consequence is a robust and sustained suppression of ERK1/2 phosphorylation, leading to the downstream inhibition of cell proliferation and induction of apoptosis in tumor cells.[7] The specificity of this compound for MEK1/2 has been confirmed against large panels of other kinases.[2][8]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been extensively quantified in biochemical assays, cell-based models, and clinical trials.

In Vitro Potency and Selectivity

This compound demonstrates nanomolar to sub-nanomolar potency against MEK1 and MEK2 in cell-free kinase assays. Binding affinity studies further confirm its high affinity for MEK, particularly when MEK is in a complex with the scaffold protein Kinase Suppressor of Ras (KSR).

Table 1: Biochemical Potency and Binding Affinity of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| MEK1 | IC50 (Cell-free) | 0.92 nM | |

| MEK2 | IC50 (Cell-free) | 1.8 nM | |

| MEK1 | IC50 (Cell-free) | ~2 nM | [12] |

| MEK2 | IC50 (Cell-free) | ~2 nM | [12] |

| MEK1 | K D (Bio-layer interferometry) | 131 nM | [13] |

| KSR1:MEK1 | K D (Bio-layer interferometry) | 63.9 nM | [13] |

| KSR2:MEK1 | K D (Bio-layer interferometry) | 70.4 nM | [13] |

| BRAF:MEK1 | K D (Bio-layer interferometry) | 217 nM |[13] |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

Cellular Antiproliferative Activity

This compound effectively inhibits the growth of various cancer cell lines, with particular sensitivity observed in those harboring BRAF or RAS mutations.

Table 2: IC50 Values of this compound in Selected Cancer Cell Lines

| Cell Line Type | Mutation Status | IC50 Range | Reference |

|---|---|---|---|

| Human Colorectal Cancer | BRAF or KRAS mutant | 0.48 - 36 nM | |

| Melanoma | BRAF V600E mutant | 1.0 - 2.5 nM | [8][14] |

| Melanoma | BRAF mutant | 0.3 - 0.85 nM | [2] |

| Melanoma | NRAS mutant | 0.36 - 0.63 nM | [2] |

| Neuroendocrine Tumor (BON1) | - | 0.44 nM | [15] |

| Neuroendocrine Tumor (QGP-1) | - | 6.359 nM | [15] |

| Neuroendocrine Tumor (NCI-H727) | - | 84.12 nM | [15] |

| Breast Cancer (Panel) | Various | <1 nM to >10 µM |[16][17] |

Clinical Efficacy in Metastatic Melanoma

Clinical trials have established the benefit of this compound, both as a monotherapy and in combination with the BRAF inhibitor Dabrafenib, for patients with BRAF V600-mutant metastatic melanoma.

Table 3: Key Phase III Clinical Trial Results for this compound in BRAF V600-Mutant Melanoma

| Trial | Treatment Arms | Median PFS (months) | Median OS (months) | ORR (%) | Reference |

|---|---|---|---|---|---|

| METRIC | This compound vs. Chemotherapy | 4.8 vs. 1.5 | 6-month OS: 81% vs. 67% | 22% vs. 8% | [2][18] |

| COMBI-d | Dabrafenib + this compound vs. Dabrafenib + Placebo | 11.0 vs. 8.8 | 25.1 vs. 18.7 | 67% vs. 51% | [2][19] |

| COMBI-v | Dabrafenib + this compound vs. Vemurafenib | 11.4 vs. 7.3 | Not Reached vs. 17.2 | 64% vs. 51% |[18] |

PFS: Progression-Free Survival. OS: Overall Survival. ORR: Objective Response Rate.

Key Experimental Protocols

Reproducible and robust experimental methods are essential for evaluating the activity of MEK inhibitors like this compound.

Cellular p-ERK Inhibition Assay (Western Blot)

This protocol is used to quantify the inhibition of ERK phosphorylation in cells treated with this compound.

Caption: A typical experimental workflow for Western blot analysis of p-ERK inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, H522) and allow them to adhere.[20] Treat cells with a dose range of this compound (e.g., 0.016 nM to 250 nM) for a defined period (e.g., 2, 24, or 48 hours).[21][22]

-

Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[20][23]

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the Bradford or BCA assay to ensure equal loading.[23]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% NuPAGE Bis-Tris gel.[20][24] Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or Actin).[20][25]

-

Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

Analysis: Quantify the band intensities using densitometry software. The level of p-ERK inhibition is determined by normalizing the p-ERK signal to the total ERK signal.

Cell Viability and Proliferation Assay

These assays measure the effect of this compound on cell growth and survival.

Caption: A generalized workflow for performing a cell viability assay.

Methodology (MTT/MTS/CCK-8):

-

Cell Seeding: Seed cells into 96-well plates at a density of 2,500 to 5,000 cells per well and allow them to attach overnight.[26]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[26][27]

-

Reagent Addition: Add the viability reagent to each well. For an MTT assay, add 50 µL of MTT solution (5 mg/mL in PBS) and incubate for 3-4 hours.[28] For MTS or CCK-8 assays, add 20 µL of the solution and incubate for 1-4 hours.[26][28]

-

Signal Measurement: If using MTT, add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28] Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for CCK-8).[26][27][28]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Mechanisms of Resistance to this compound

Despite the initial efficacy of MEK inhibitors, tumors can develop acquired resistance. Key mechanisms include:

-

Reactivation of the MAPK Pathway: This can occur through secondary mutations in MEK1/2 that prevent drug binding, amplification of BRAF, or activating mutations in upstream components like NRAS.[29][30]

-

Activation of Bypass Pathways: Tumor cells can activate parallel signaling pathways to circumvent the MEK blockade. A common mechanism is the activation of the PI3K/AKT/mTOR pathway, often through loss of the tumor suppressor PTEN.[6][22][31]

-

Stromal Interactions: The tumor microenvironment, including interactions with collagen, can confer resistance to MEK inhibition.[32]

Combination Therapies

To enhance efficacy and overcome resistance, this compound is often used in combination with other targeted agents. The most successful combination is with a BRAF inhibitor, such as Dabrafenib, for BRAF V600-mutant melanoma.[1] This dual blockade of the MAPK pathway leads to more profound and durable responses compared to either agent alone.[2][19] The combination also mitigates certain side effects, such as the development of cutaneous squamous cell carcinomas, which can be paradoxically induced by BRAF inhibitor monotherapy.[2][19]

Conclusion

This compound is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 that has become a cornerstone of targeted therapy for cancers with a hyperactivated MAPK/ERK pathway, most notably BRAF-mutant melanoma. Its well-defined mechanism of action, supported by extensive quantitative data, provides a clear rationale for its clinical use. Understanding the experimental protocols for its evaluation and the mechanisms by which resistance emerges is critical for optimizing its therapeutic application and developing next-generation strategies to combat cancer.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. scilit.com [scilit.com]

- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Study of the MEK1/MEK2 Inhibitor this compound in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. Structural basis for the action of the drug this compound at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of the MEK Inhibitor this compound (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of this compound Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]

- 17. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of this compound Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pro-Apoptotic Activity of MCL-1 Inhibitor in this compound-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by this compound Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of this compound treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. This compound Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. broadpharm.com [broadpharm.com]

- 29. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. cdn.amegroups.cn [cdn.amegroups.cn]

- 32. aacrjournals.org [aacrjournals.org]

Preclinical Profile of Trametinib in Non-Small Cell Lung Cancer: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of trametinib, a selective MEK1/2 inhibitor, in non-small cell lung cancer (NSCLC). It is intended for researchers, scientists, and drug development professionals. This document details this compound's mechanism of action, summarizes its in vitro and in vivo efficacy, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways and research workflows involved in its preclinical assessment. The data compiled herein underscores the activity of this compound in specific molecularly defined subsets of NSCLC and outlines the methodologies used to establish its preclinical proof of concept.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the mitogen-activated protein kinase (MAPK) pathway, most notably in genes such as KRAS and BRAF.[1][2][3] The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.[4][5] this compound (GSK1120212) is a highly selective, allosteric inhibitor of MEK1 and MEK2, the kinases immediately upstream of ERK.[2][3] By blocking MEK activity, this compound prevents the phosphorylation and activation of ERK, leading to cell cycle arrest and apoptosis in susceptible tumor cells.[1][6] This guide focuses on the foundational preclinical studies that have characterized the activity of this compound in NSCLC models.

Mechanism of Action: Targeting the MAPK Pathway

This compound exerts its anti-tumor effects by inhibiting the MAPK pathway. In NSCLC with activating mutations in BRAF or upstream activators like KRAS, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound binds to an allosteric site on MEK1/2, preventing its phosphorylation and activation by RAF kinases.[3] This blockade leads to a downstream suppression of ERK1/2 phosphorylation, which is a key biomarker of the drug's activity.[6] The inhibition of ERK signaling results in the G1 phase cell cycle arrest and, in sensitive cells, the induction of apoptosis.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRISPR screening and cell line IC50 data reveal novel key genes for this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Trametinib for BRAF V600E vs. V600K Mutant Cancers: A Technical Guide

Abstract: The discovery of activating mutations in the BRAF gene, particularly at the V600 codon, has revolutionized the treatment of metastatic melanoma and other solid tumors. Trametinib, a selective, allosteric inhibitor of MEK1 and MEK2, has demonstrated significant clinical efficacy, both as a monotherapy and in combination with BRAF inhibitors like dabrafenib. While the V600E mutation is the most prevalent, the V600K substitution accounts for a significant subset of cases and is associated with more aggressive disease. This technical guide provides an in-depth review of the mechanism of action of this compound and compares its preclinical and clinical efficacy in cancers harboring the BRAF V600E versus the V600K mutation. We consolidate quantitative data from pivotal studies, present detailed experimental protocols for key preclinical assays, and provide visualizations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The BRAF/MEK Axis in Oncology

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway is a hallmark of many human cancers. One of the most common drivers of aberrant MAPK signaling is a mutation in the BRAF gene, a serine/threonine protein kinase.[2] Somatic point mutations at codon 600 of the BRAF gene are present in approximately 50% of melanomas.[3]

The most frequent of these is a valine to glutamic acid substitution (V600E), accounting for up to 90% of cases, while a valine to lysine substitution (V600K) occurs in 10-30% of BRAF-mutant melanomas.[1][2] Both mutations lead to a constitutively active BRAF kinase, which perpetually signals downstream through MEK1/2 and ERK1/2, promoting uncontrolled tumor cell growth.[1][4]

This compound (Mekinist®) is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 activity.[3][5] By binding to a site adjacent to ATP, it prevents MEK from being phosphorylated and activated by BRAF, thereby blocking downstream signaling.[1] This guide focuses on the application and comparative efficacy of this compound in the two most common BRAF V600 mutant contexts: V600E and V600K.

Mechanism of Action and Signaling Pathway

This compound targets MEK1 and MEK2, the downstream effectors of RAF kinases. In cancers with BRAF V600E or V600K mutations, the BRAF protein is locked in an active conformation, leading to constant phosphorylation and activation of MEK. Activated MEK, in turn, phosphorylates ERK, which then translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[4] this compound's allosteric inhibition of MEK effectively halts this cascade, providing a critical choke point in the pathway.[1] The combination of a BRAF inhibitor (e.g., dabrafenib) with a MEK inhibitor (this compound) provides a vertical blockade of the pathway, which has been shown to improve response rates and survival outcomes compared to BRAF inhibitor monotherapy.[6][7]

Preclinical Efficacy: V600E vs. V600K

Preclinical studies using cancer cell lines have been instrumental in defining the sensitivity of BRAF V600 mutations to this compound. In vitro assays consistently demonstrate that both V600E and V600K mutant cell lines are sensitive to MEK inhibition.

In Vitro Sensitivity

This compound has shown potent anti-proliferative activity in melanoma cell lines harboring either BRAF V600E or V600K mutations, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range.[2][6]

| Cell Line | BRAF Mutation | Cancer Type | This compound IC50 (nM) | Reference |

| Multiple Lines | BRAF V600E | Melanoma | 1.0 - 2.5 | [2] |

| Multiple Lines | BRAF Mutant | Melanoma | 0.3 - 0.85 | [8] |

| YUMAC | BRAF V600K | Melanoma | Sensitive (IC50 not specified for this compound) | [9] |

Table 1: Summary of published in vitro sensitivity of BRAF V600E/K mutant cell lines to this compound.

Experimental Protocol: Cell Viability (MTS) Assay

This protocol outlines a standard method for determining the IC50 of this compound in adherent melanoma cell lines.

-

Cell Culture: Culture BRAF V600E/K mutant melanoma cell lines (e.g., A375, WM-115) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well flat-bottom plate at a density of 0.5 x 10³ to 3.5 x 10³ cells per well in 100 µL of media.[10][11] Allow cells to adhere overnight.

-

Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM) in culture media.

-

Treatment: Remove the overnight culture media from the 96-well plate and add 100 µL of media containing the various concentrations of this compound or vehicle control (DMSO) to the appropriate wells. Include wells with media only for background measurement.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Measurement: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[11] Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: After subtracting the background absorbance, normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Experimental Protocol: Western Blot for pERK Inhibition

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of ERK.

-

Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).[12]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer (SDS-PAGE loading buffer) and heat the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% NuPAGE Bis-Tris gel.[13] Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology #4377) diluted in blocking buffer overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 (e.g., Cell Signaling Technology #9102) and a loading control like β-actin.[13]